molecular formula C14H8N2Na2O6 B609737 Olsalazine sodium CAS No. 6054-98-4

Olsalazine sodium

Katalognummer B609737
CAS-Nummer: 6054-98-4
Molekulargewicht: 346.0178
InChI-Schlüssel: ZJEFYLVGGFISGT-VRZXRVJBSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Olsalazine sodium is an anti-inflammatory medication used in the treatment of ulcerative colitis . It is sold under the brand name Dipentum . Olsalazine itself is a pro-drug of mesalazine (5-aminosalicyclic acid or 5-ASA) and is not absorbed in the small intestine .


Molecular Structure Analysis

Olsalazine sodium has the molecular formula C14H8N2Na2O6 . Its average mass is 346.203 Da and its monoisotopic mass is 346.017761 Da .


Chemical Reactions Analysis

Olsalazine sodium is a pro-drug of 5-aminosalicylic acid (mesalamine) that is converted by the bacteria in the colon to mesalamine .


Physical And Chemical Properties Analysis

Olsalazine sodium is a yellow crystalline powder which melts with decomposition at 240°C . It is the sodium salt of a weak acid, soluble in water and DMSO, and practically insoluble in ethanol, chloroform, and ether .

Wissenschaftliche Forschungsanwendungen

Treatment of Hyperuricemia

Specific Scientific Field

This application falls under the field of Pharmacology and Nephrology .

Summary of the Application

Olsalazine Sodium has been found to increase renal urate excretion, which can be beneficial in the treatment of hyperuricemia .

Methods of Application or Experimental Procedures

In the study, Olsalazine Sodium was administered at doses of 2.5, 5.0, and 10.0 mg/kg to hyperuricemic rats . The drug was found to decrease the levels of serum urate, improve the fractional excretion of urate and urate clearance, exhibiting an uricosuric action .

Results or Outcomes

The administration of Olsalazine Sodium decreased the levels of serum urate in hyperuricemic rats, and noticeably improved the fractional excretion of urate and urate clearance . It also reduced the level of blood urea nitrogen in rats . Further study showed that Olsalazine Sodium reduced the mRNA expression of urate reabsorptive transporter GLUT9, increased the mRNA expression of urate secretory transporters OAT1, OAT3 and NPT1 as well as the protein expression of OAT3 in the kidney in hyperuricemic mice .

Treatment of Inflammatory Bowel Disease

Specific Scientific Field

This application falls under the field of Gastroenterology .

Summary of the Application

Orally administered Olsalazine has been used in the treatment of acute attacks and relapse of chronic inflammatory bowel disease of varying severity, and as maintenance therapy for patients in remission .

Methods of Application or Experimental Procedures

Most trials evaluated efficacy according to symptomatic improvement, histological findings and sigmoidoscopic appearances .

Results or Outcomes

The results of these trials have shown that Olsalazine is effective in reducing symptoms, improving histological findings, and improving sigmoidoscopic appearances in patients with inflammatory bowel disease .

Treatment of Gout

Specific Scientific Field

This application falls under the field of Rheumatology .

Summary of the Application

Olsalazine Sodium has been found to significantly reduce serum urate levels, which can be beneficial in the treatment of gout .

Results or Outcomes

Potential Treatment for Duchenne Muscular Dystrophy

Specific Scientific Field

This application falls under the field of Neurology and Muscular Research .

Summary of the Application

Olsalazine Sodium has been found to increase both eEF1A2 and utrophin A levels in C2C12 myoblasts, which is relevant to Duchenne muscular dystrophy .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the source .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the source .

Safety And Hazards

Olsalazine sodium can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Olsalazine sodium is used in the treatment of ulcerative colitis . In 2006, the Australian biotech company Giaconda received a European patent for a combination therapy for treating constipation-predominant irritable bowel syndrome that uses olsalazine and the anti-gout drug colchicine .

Relevant Papers A paper titled “Olsalazine: A Review of its Pharmacodynamic and Pharmacokinetic Properties, and Therapeutic Potential in Inflammatory Bowel Disease” provides a comprehensive review of Olsalazine . Another paper titled “An experimental study on ulcerative colitis as a potential target for probiotic therapy by Lactobacillus acidophilus with or without "olsalazine"” discusses the potential of using Olsalazine in combination with probiotics for the treatment of ulcerative colitis .

Eigenschaften

IUPAC Name

disodium;2-carboxy-4-[(3-carboxy-4-oxidophenyl)diazenyl]phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O6.2Na/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22;;/h1-6,17-18H,(H,19,20)(H,21,22);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEFYLVGGFISGT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)C(=O)O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2Na2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15722-48-2 (Parent)
Record name Olsalazine sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006054984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3046796
Record name Olsalazine sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olsalazine sodium

CAS RN

6054-98-4
Record name Olsalazine sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006054984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,3'-(1,2-diazenediyl)bis[6-hydroxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Olsalazine sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 5,5'-azodisalicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLSALAZINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7JEW0XG7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.